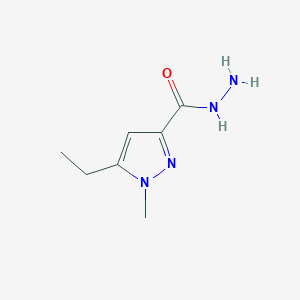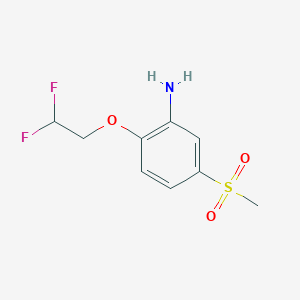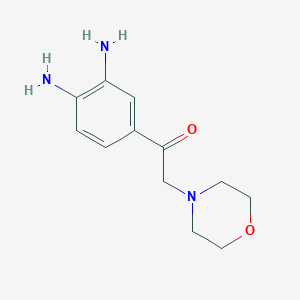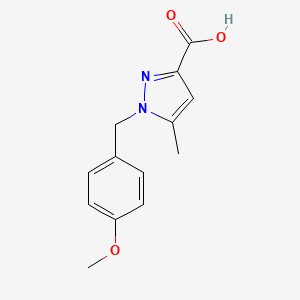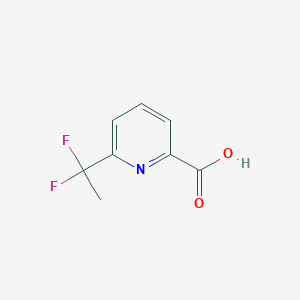
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid
Overview
Description
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211529-86-0 . It has a molecular weight of 187.15 and its IUPAC name is 6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Structure of Metal-Organic Frameworks (MOFs)
Luminescent Properties of MOFs : The synthesis of MOFs using pyridine dicarboxylic acid derivatives has been explored, with findings indicating that these compounds can form complex structures with luminescent properties. For instance, 3D metal-organic frameworks polymers of Pr(III) and Eu(III) with pyridine-2,6-dicarboxylic acid were synthesized, showing significant luminescent properties due to their complex structures (Yang et al., 2012).
Hydrothermal Synthesis of Coordination Polymers : Pyridine dicarboxylic acid derivatives were used in the hydrothermal synthesis of coordination polymers, leading to structures with unique properties, such as the formation of metal-organic frameworks that incorporate water clusters in their voids, demonstrating the versatility of these compounds in creating diverse and complex structures (Ghosh & Bharadwaj, 2005).
Functionalization and Reactivity
- Selective Metalation and Functionalization : The reactivity of trifluoromethyl-substituted pyridines, including the functionalization of pyridinecarboxylic acids, has been studied, revealing methods for selective metalation and subsequent functionalization at specific positions on the pyridine ring. This research provides insights into the synthetic versatility of pyridine derivatives for chemical synthesis (Schlosser & Marull, 2003).
Hydrogen Bonding Networks
- Water-Bridged Hydrogen-Bonding Network : The crystal structure analysis of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, highlights the formation of water-bridged hydrogen-bonding dimers. These structures further assemble into two-dimensional sheets, illustrating the role of hydrogen bonding in the self-assembly and stabilization of complex molecular architectures (Ye & Tanski, 2020).
Safety and Hazards
Properties
IUPAC Name |
6-(1,1-difluoroethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIRTUDFDFJYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



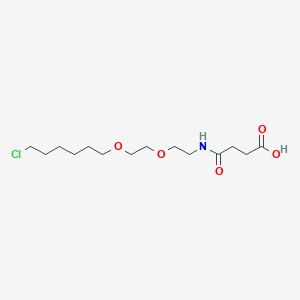

![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
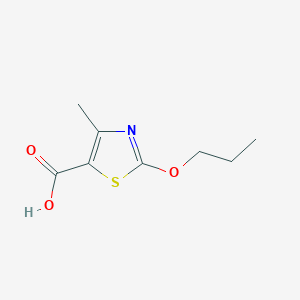
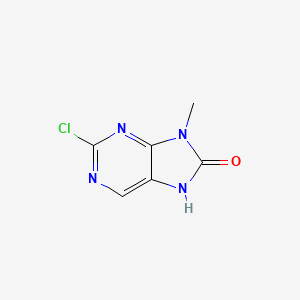
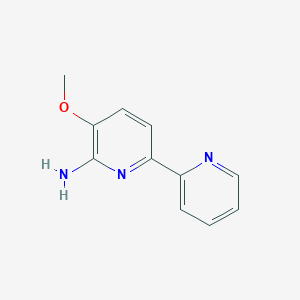

![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)
